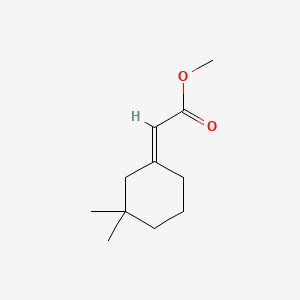

Acetic acid, 2-(3,3-dimethylcyclohexylidene)-, methyl ester, (2E)-

Description

Properties

CAS No. |

30346-25-9 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

methyl (2E)-2-(3,3-dimethylcyclohexylidene)acetate |

InChI |

InChI=1S/C11H18O2/c1-11(2)6-4-5-9(8-11)7-10(12)13-3/h7H,4-6,8H2,1-3H3/b9-7+ |

InChI Key |

COTFKVCHGYBTDB-VQHVLOKHSA-N |

Isomeric SMILES |

CC1(CCC/C(=C\C(=O)OC)/C1)C |

Canonical SMILES |

CC1(CCCC(=CC(=O)OC)C1)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The primary synthetic route for this compound involves the esterification of the corresponding acetic acid derivative with methanol. This esterification typically employs acid catalysis, commonly using strong acids such as sulfuric acid or hydrochloric acid, to facilitate the Fischer esterification reaction. The reaction proceeds by protonation of the carboxyl group, nucleophilic attack by methanol, and subsequent elimination of water to form the methyl ester.

-

$$

\text{Acetic acid, 2-(3,3-dimethylcyclohexylidene)-} + \text{Methanol} \xrightarrow[\text{acid catalyst}]{\text{heat}} \text{Methyl ester (target compound)} + \text{H}_2\text{O}

$$

This method is well-established for esters of similar structure and provides moderate to high yields depending on reaction conditions such as temperature, catalyst concentration, and reaction time.

Industrial Scale Production

For industrial manufacture, continuous flow reactors are often employed to optimize reaction control, improve yield, and facilitate scale-up. In such systems, acetic acid and methanol are continuously fed into a reactor containing an acid catalyst. The reaction mixture is maintained at a controlled temperature to maximize conversion efficiency. After reaction completion, the mixture undergoes separation and purification steps such as distillation to isolate the pure methyl ester.

- Advantages of Continuous Flow:

- Enhanced heat and mass transfer

- Better control of reaction parameters

- Improved safety and scalability

This approach aligns with EPA TSCA active commercial status for both (2E) and (2Z) isomers of the compound, indicating ongoing industrial interest and production.

Alternative Synthetic Routes from Patents

Patent literature reveals additional synthetic strategies involving precursor transformations and functional group modifications:

From Carbonyl Precursors and Vinyl Grignard Reagents:

One patented method describes the preparation of similar esters by reacting carbonyl compounds (ketones or aldehydes) with vinyl magnesium halides to form intermediates, which upon further processing yield substituted but-3-ene-1-carboxylic acids or their esters. This method can be adapted for cyclohexylidene derivatives by selecting appropriate carbonyl starting materials.

From Cyclopropanecarboxylic Acid Derivatives:

Another patent details the preparation of related cyclohexylidene methyl esters via multi-step synthesis starting from cyclopropanecarboxylic acid derivatives. Key steps include acidification, extraction, acid chloride formation using oxalyl chloride and pyridine, followed by esterification with suitable alcohols. This method highlights careful purification techniques such as extraction, drying, charcoal decolorization, and recrystallization to achieve high purity.

Reaction Conditions and Yields

-

- Acid catalyst: sulfuric acid or hydrochloric acid (catalytic amounts)

- Temperature: reflux conditions (approximately 60–80 °C)

- Reaction time: 4–24 hours depending on scale and catalyst

- Molar ratio: excess methanol to drive esterification equilibrium

-

- Laboratory scale Fischer esterification typically yields 70–90% of the methyl ester.

- Industrial continuous flow processes report yields exceeding 85% due to optimized parameters.

Purification and Characterization

Post-reaction, the crude product is purified by:

- Liquid-liquid extraction (e.g., with water and organic solvents like methylene chloride)

- Drying over anhydrous agents (e.g., sodium sulfate)

- Vacuum distillation or recrystallization to obtain high-purity ester

Characterization techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS)

- Nuclear Magnetic Resonance (NMR) spectroscopy

- Infrared (IR) spectroscopy

- Melting point and boiling point determination

These confirm the structure and purity of the (2E)-isomer methyl ester.

Data Table Summarizing Preparation Methods

| Preparation Method | Key Reagents & Conditions | Scale | Yield (%) | Notes |

|---|---|---|---|---|

| Fischer Esterification | Acetic acid derivative + Methanol + H2SO4, reflux | Lab to Industrial | 70–90 | Classical acid-catalyzed esterification |

| Continuous Flow Esterification | Continuous feed of acetic acid derivative and methanol, acid catalyst | Industrial | >85 | Enhanced control, scalable |

| Carbonyl + Vinyl Grignard Intermediate Route | Carbonyl compound + vinyl MgX, subsequent esterification | Lab scale | Variable | Patent-based, adaptable for cyclohexylidene |

| Cyclopropanecarboxylic Acid Derivative Route | Acid chloride formation (oxalyl chloride, pyridine), esterification | Lab scale | Moderate | Multi-step, includes purification by recrystallization |

Research Outcomes and Analysis

- The Fischer esterification remains the most straightforward and widely used method for preparing acetic acid esters substituted with bulky cyclohexylidene groups.

- Continuous flow methods improve reaction efficiency and product consistency, important for industrial applications.

- Patent literature suggests synthetic flexibility through precursor modification, allowing tailored synthesis of related esters with different ring substitutions or stereochemistry.

- Purification steps are critical due to the compound’s potential isomerism (2E vs 2Z) and the need for high-purity esters in research and commercial use.

- Analytical data confirm the structural integrity and stereochemistry of the (2E) isomer, which may have distinct properties from the (2Z) isomer.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the ester group to a carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: (3,3-Dimethylcyclohexylidene)acetic acid.

Reduction: (3,3-Dimethylcyclohexylidene)methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

While specific case studies and comprehensive data tables for "Acetic acid, 2-(3,3-dimethylcyclohexylidene)-, methyl ester, (2E)-" are not available in the search results, its applications in scientific research can be summarized.

Acetic acid, (3,3-dimethylcyclohexylidene)-, methyl ester, (2E)- is an organic compound with the molecular formula . It is a derivative of acetic acid where a hydrogen atom of the carboxyl group is replaced by a methyl ester group, and the acetic acid is further substituted with a 3,3-dimethylcyclohexylidene group.

Here's a summary of its applications:

Scientific Research Applications

- Chemistry: It serves as a building block in organic synthesis for preparing more complex molecules.

- Biology: It is investigated for its potential biological activities and interactions with enzymes and receptors.

- Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

- Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Reactions

- It can undergo oxidation to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate () and chromium trioxide ().

- Reduction reactions can convert the ester group to an alcohol, using reducing agents like lithium aluminum hydride () or sodium borohydride ().

- The ester group can undergo substitution with other functional groups through nucleophilic substitution reactions, using nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.

Mechanism of Action

The mechanism of action of (Z)-(3,3-Dimethylcyclohexylidene)acetic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid, which may then interact with biological targets. The cyclohexylidene ring provides structural stability and influences the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (2E)-2-(3,3-Dimethylcyclohexylidene)acetic acid methyl ester

- CAS Number : 30346-25-9

- Molecular Formula : C₁₁H₁₈O₂

- Structure : Features a cyclohexylidene ring substituted with two methyl groups at the 3-position, conjugated to an acetic acid methyl ester group via a trans-configurated double bond (E-isomer).

Regulatory Status :

- Listed on Canada’s Non-Domestic Substances List (NDSL), subject to notification requirements under the New Substances Notification Regulations (Chemicals and Polymers) .

Structural Analogs in Pheromone Systems

a. Alcohols and Aldehydes

Key Differences :

- Volatility : Aldehydes (Grandlure III/IV) are more volatile than alcohols (DMCHE) and esters (target compound), influencing their dispersal as semiochemicals.

- Bioactivity: The Z-isomer of DMCHE is behaviorally active in P. Similarly, Grandlure III and IV act synergistically in weevil pheromone blends .

b. Other Esters with Cyclohexylidene Backbones

Comparison :

- The target compound lacks heteroatoms (e.g., sulfur in thiazolidinone derivatives) or halogen substituents (e.g., chlorine), which may reduce environmental persistence compared to halogenated analogs .

- Esters with cyclohexylidene groups (e.g., ethyl analogs) are less studied in pheromone systems but may serve as synthetic intermediates or stabilized analogs of aldehydes/alcohols.

Pheromone Activity and Ecological Roles

Aggregation Mechanisms :

- Alcohols (Z-DMCHE) : Act as long-range attractants in P. subopacus, facilitating mass attacks on host trees .

- Aldehydes (Grandlure III/IV) : Used in commercial traps for A. eugenii and A. grandis, demonstrating dose-dependent attraction .

Stereochemical Specificity :

- The E/Z configuration critically affects bioactivity. For example, (Z)-DMCHE is active in P. subopacus, while (E)-DMCHE is inactive . Similar stereodependence is observed in Grandlure III/IV blends .

Biological Activity

Acetic acid, 2-(3,3-dimethylcyclohexylidene)-, methyl ester, (2E)- is a chemical compound with unique structural characteristics that may influence its biological activity. This article explores its biological properties, potential applications, and relevant research findings.

- Molecular Formula : C₁₂H₂₀O₂

- Molecular Weight : 196.29 g/mol

- Boiling Point : Approximately 235.2 °C .

Biological Activity Overview

The biological activity of this compound is largely influenced by its structural features. The presence of the dimethylcyclohexylidene group may contribute to its interaction with biological systems.

1. Insecticidal Activity

Research indicates that compounds similar to acetic acid esters have been studied for their insecticidal properties. For instance, studies on related compounds have shown that they can exhibit varying levels of toxicity against agricultural pests such as the maize weevil (Sitophilus zeamais). The sublethal effects of such compounds can alter reproductive behaviors and fitness in exposed populations .

Research Findings and Case Studies

Potential Applications

- Agricultural Insecticides : Given its structural similarity to known insecticidal compounds, it may be explored as a natural pesticide.

- Food Preservation : Its antimicrobial properties could be harnessed in food safety applications.

- Flavoring Agent : Due to its ester nature, it may serve as a flavoring agent in food products.

Q & A

Basic Research Questions

Q. How is (2E)-Acetic acid, 2-(3,3-dimethylcyclohexylidene)-, methyl ester synthesized and characterized in laboratory settings?

- Methodology : The compound is synthesized via esterification of the corresponding carboxylic acid (e.g., 2-(3,3-dimethylcyclohexylidene)acetic acid) using methanol in the presence of acid catalysts. Characterization employs GC-MS for structural confirmation and purity assessment, complemented by NMR spectroscopy for stereochemical verification. Retention indices and mass fragmentation patterns are compared with synthetic standards .

Q. What analytical techniques are optimal for identifying and quantifying this compound in biological matrices?

- Methodology : Solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is widely used for volatile sampling. Quantification relies on calibration curves using internal standards (e.g., deuterated analogs). Electroantennographic (EAG) assays are applied to confirm bioactivity in insect studies .

Q. What is the biological role of this compound in insect communication systems?

- Methodology : Field trapping experiments using synthetic isomers (E vs. Z) assess attraction in target species. Comparative GC-MS analysis of insect-emitted volatiles identifies compound specificity. Behavioral assays (e.g., wind tunnels) validate pheromonal activity .

Advanced Research Questions

Q. How does stereochemistry (E vs. Z configuration) influence bioactivity and ecological interactions?

- Methodology : Isomer-specific bioassays (e.g., EAG dose-response curves) and field trials compare attractancy. Molecular docking studies predict receptor binding affinities. For example, (Z)-isomers are bioactive in Polygraphus subopacus beetles, while (E)-isomers dominate in plant VOCs but lack insect attraction .

Q. What metabolic pathways govern the biosynthesis of this compound in its natural sources?

- Methodology : Isotopic labeling (e.g., ¹³C-glucose) traces precursor incorporation in insects or plants. Enzyme inhibition assays identify key steps (e.g., cytochrome P450-mediated oxidation or esterification). Transcriptomic analysis of biosynthetic tissues (e.g., beetle pheromone glands) reveals candidate genes .

Q. How does this compound interact within volatile organic compound (VOC) networks in ecological systems?

- Methodology : Pearson correlation network analysis of VOC profiles identifies co-occurring metabolites (e.g., lactones, aldehydes). Multivariate statistics (PCA, PLS-DA) assess ecological clustering. In peach fruit, this ester correlates with lipid-derived aldehydes, suggesting shared biosynthetic regulation .

Q. What challenges arise in resolving isomeric forms during chromatographic analysis, and how are they addressed?

- Methodology : High-resolution GC columns (e.g., chiral stationary phases) separate E/Z isomers. Retention index databases and tandem MS (MS/MS) differentiate fragmentation patterns. For ambiguous cases, synthetic standards and nuclear Overhauser effect (NOE) NMR experiments confirm configurations .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.